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Compound of Interest

Compound Name: Lusutrombopag-d13

Cat. No.: B12413488

For researchers, scientists, and drug development professionals, this guide provides an in-
depth look at the deuterated thrombopoietin receptor agonist, Lusutrombopag-d13, and its
parent compound, Lusutrombopag. It includes key chemical identifiers, a summary of its
mechanism of action, detailed experimental protocols from preclinical and clinical studies, and
a compilation of relevant quantitative data.

Lusutrombopag-d13 is the deuterium-labeled analog of Lusutrombopag, an orally
bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. Due to its isotopic
labeling, Lusutrombopag-d13 serves as an ideal internal standard for analytical and
pharmacokinetic studies, enabling precise quantification of Lusutrombopag in biological
samples through methods like mass spectrometry and liquid chromatography.

Core Chemical and Physical Properties

This section provides the fundamental chemical identifiers for Lusutrombopag-d13 and its
parent compound, Lusutrombopag.
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Property Lusutrombopag-d13 Lusutrombopag
Molecular Weight 604.62 g/mol 591.54 g/mol
Molecular Formula C29H19D13CI2N205S C29H32CI2N205S

CAS Number

2983162-15-6 (Note: This CAS
number is provided by some
suppliers but is not universally
listed. Other sources may state
"N/A".)

1110766-97-6[1]

Mechanism of Action: TPO Receptor Signaling

Lusutrombopag acts as a thrombopoietin receptor (TPO-R) agonist, mimicking the effects of
endogenous thrombopoietin. It binds to the transmembrane domain of the TPO receptor on
megakaryocytes and their progenitors. This binding event triggers a downstream signaling
cascade, primarily through the Janus kinase (JAK) and Signal Transducer and Activator of
Transcription (STAT) pathways. The activation of this pathway promotes the proliferation and
differentiation of megakaryocytic progenitor cells, leading to an increase in mature

megakaryocytes and, consequently, elevated platelet production.
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Experimental Protocols
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Detailed methodologies from key preclinical and clinical studies are outlined below, providing a

framework for the design of related experiments.

Preclinical Pharmacokinetic Study in Rats

A study investigating the pharmacokinetics of Lusutrombopag in rats utilized a validated UPLC-

MS/MS method for plasma concentration analysis.

Animal Model: Male Sprague-Dawley rats.
Dosing: A single oral administration of 10 mg/kg Lusutrombopag.
Sample Collection: Blood samples were collected at various time points post-administration.

Sample Preparation: Protein precipitation was used to extract Lusutrombopag from plasma
samples.

Instrumentation: A UPLC-MS/MS system equipped with a triple quadrupole mass
spectrometer.

Chromatographic Conditions:

o Column: CORTECS UPLC C18 column (2.1 x 50 mm, 1.6 pm).

o Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
o Flow Rate: 0.4 ml/min.

Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization (ESI), positive.

o MRM Transitions: For quantitative analysis, the transition of m/z 592.97 — 491.02 was
monitored for Lusutrombopag.

Internal Standard: Poziotinib was used as the internal standard.

Clinical Trial Protocol (L-PLUS 2 Study)
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The L-PLUS 2 study was a Phase 3, randomized, double-blind, placebo-controlled trial to
evaluate the efficacy and safety of Lusutrombopag in patients with chronic liver disease and
thrombocytopenia undergoing invasive procedures.

o Patient Population: Adults with chronic liver disease and a baseline platelet count of < 50 x
10°/L scheduled for an invasive procedure.

e Study Design:
o Screening Period: Up to 28 days before randomization.

o Treatment Period: 7 days, with patients receiving either 3 mg of Lusutrombopag or a
matching placebo orally once daily.

o Post-treatment Period: 28 days, with the invasive procedure scheduled between days 9
and 14.

e Primary Efficacy Endpoint: The proportion of patients who did not require a platelet
transfusion before the invasive procedure and did not need rescue therapy for bleeding.

o Key Secondary Endpoints:
o The proportion of patients who avoided platelet transfusion throughout the study.
o The number of days the platelet count remained at or above 50 x 10°/L.

e Monitoring:
o Platelet counts were monitored regularly.

o Safety assessments included monitoring for adverse events, with a particular focus on
thrombotic events. Portal vein thrombosis was assessed using imaging studies
(ultrasonography, CT, or MRI) at screening and after the procedure.

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic data for
Lusutrombopag from various studies.
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Table 1: Pharmacokinetic Parameters of Lusutrombopag

Parameter Species/Population Dose Value
Cmax Healthy Subjects 3 mg (single dose) 111 ng/mL
AUC Healthy Subjects 3 mg (single dose) 2931 ng.hr/mL
Patients with Chronic
Tmax ) ) 3mg ~6 to 8 hours
Liver Disease
Terminal Half-life )
Healthy Subjects 3mg ~27 hours
(t1/2)
Apparent Volume of )
o Healthy Subjects 3mg 395L
Distribution (Vd/F)
Plasma Protein
o In vitro N/A >99.9%
Binding
Patients with Chronic
Clearance (CL/F) 3mg 1.1 L/hr

Liver Disease

Table 2: Pharmacodynamic and Efficacy Data (L-PLUS 2

Study)
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Lusutrombopag (3
Parameter Placebo P-value

mg)

Patients avoiding pre-
procedure platelet 64.8% 29.0% <0.0001
transfusion

Median duration of
platelet count = 50 x 19.2 0.0 <0.0001
10°/L (days)

Mean maximum
platelet count (in

] ) 86.9 x 10°/L N/A N/A
patients without

transfusion)

Median time to reach
maximum platelet 12.0 N/A N/A

count (days)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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